Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate
CAS No.: 1208087-37-9
Cat. No.: VC2979087
Molecular Formula: C9H8ClN3O2
Molecular Weight: 225.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208087-37-9 |
|---|---|
| Molecular Formula | C9H8ClN3O2 |
| Molecular Weight | 225.63 g/mol |
| IUPAC Name | ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-4-13-5-7(10)11-3-8(13)12-6/h3-5H,2H2,1H3 |
| Standard InChI Key | ZKKKYZNXSWBYQK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN2C=C(N=CC2=N1)Cl |
| Canonical SMILES | CCOC(=O)C1=CN2C=C(N=CC2=N1)Cl |
Introduction
Chemical Structure and Properties
Basic Identification and Characteristics
Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate is characterized by its heterocyclic structure containing fused imidazole and pyrazine rings. The compound's fundamental properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1208087-37-9 |
| Molecular Formula | C9H8ClN3O2 |
| Molecular Weight | 225.63 g/mol |
| Appearance | Crystalline solid |
| Purity (Commercial) | ≥97% |
The compound features a chlorine substituent at the 6-position of the pyrazine ring and an ethyl ester group at the 2-position of the imidazole ring, creating a unique chemical signature that influences its reactivity profile and biological interactions.
Structural Features and Molecular Architecture
The fused bicyclic structure of ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate provides a rigid scaffold that serves as an excellent platform for molecular recognition in biological systems. The imidazo[1,2-a]pyrazine core creates a planar arrangement that facilitates interactions with various biological targets, particularly proteins involved in cellular signaling pathways.
The chlorine substituent at the 6-position contributes significantly to the compound's binding properties through potential halogen bonding interactions with target proteins. This electronegativity difference creates a region of positive electrostatic potential known as a σ-hole, which can interact with electron-rich regions of biological macromolecules. Additionally, the ethyl ester functionality at the 2-position serves as both a hydrogen bond acceptor and a site for potential metabolic transformation or synthetic modification.
Synthesis and Purification
Synthetic Methodologies
The synthesis of ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate typically involves carefully orchestrated cyclization reactions using specific precursors. A common synthetic route includes nucleophilic substitution followed by cyclization, which yields the desired product with significant efficiency. The synthesis generally proceeds through the following key steps:
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Preparation of appropriately substituted 2-aminopyrazine derivatives
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Reaction with α-halogenated carbonyl compounds to form the key intermediate
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Cyclization to establish the imidazo[1,2-a]pyrazine core structure
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Introduction of the chloro substituent and ethyl ester functionalities
In industrial settings, continuous flow reactors may be employed to enhance yield and purity, with carefully controlled reaction parameters to ensure consistency and quality of the final product.
Purification Techniques
The purification of ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate after synthesis typically employs several sophisticated techniques to achieve the high purity required for pharmaceutical applications. Advanced purification methods include:
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Recrystallization from appropriate solvent systems
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Column chromatography for removing structurally similar impurities
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Preparative HPLC for achieving high purity levels
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Quality control testing using analytical methods such as NMR spectroscopy, HPLC, and mass spectrometry
These purification processes are critical for ensuring that the compound meets stringent quality specifications required for research applications and pharmaceutical development.
Biological Activities and Applications
Applications in Drug Discovery
As a versatile heterocyclic scaffold, ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate serves multiple functions in drug discovery and development:
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It acts as a building block for medicinal chemistry efforts, particularly in the development of kinase inhibitors
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It serves as an intermediate in pharmaceutical synthesis pathways leading to more complex drug candidates
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It provides a platform for structure-activity relationship studies to optimize drug-like properties
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It functions as a model compound for understanding the pharmacological properties of imidazo-fused heterocycles
Research laboratories and pharmaceutical companies utilize this compound as a starting point for developing novel therapeutic agents targeting various diseases, particularly those involving dysregulated cellular signaling pathways .
Comparative Analysis with Related Compounds
Halogen Substitution Effects
The properties of ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate can be better understood through comparison with structurally similar compounds featuring different halogen substituents. The table below compares the chloro-substituted compound with its bromo analog:
| Compound | CAS Number | Molecular Weight (g/mol) | Key Difference | Potential Impact |
|---|---|---|---|---|
| Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate | 1208087-37-9 | 225.63 | Reference compound | Baseline activity |
| Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate | 1208085-94-2 | 270.08 | Bromine substitution | Different bond strength, size, and lipophilicity |
The substitution of chlorine with bromine affects several physicochemical properties that may influence biological activity, including:
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Bond strength (C-Br bonds are weaker than C-Cl bonds)
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Atomic size (bromine is larger than chlorine)
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Lipophilicity (bromo compounds are generally more lipophilic than their chloro counterparts)
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Halogen bonding potential (bromine typically forms stronger halogen bonds than chlorine)
These differences can significantly affect a compound's binding affinity, metabolic stability, and distribution in biological systems.
Ring System Variations
Comparison with compounds containing different heterocyclic systems provides insights into the importance of the pyrazine ring in ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate:
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate | 1208087-37-9 | C9H8ClN3O2 | Reference compound |
| Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate | 67625-38-1 | C10H9ClN2O2 | Pyridine instead of pyrazine ring |
| Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | 64067-99-8 | C9H8ClN3O2 | Different ring fusion pattern |
These structural variations can significantly impact:
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Electronic distribution and resonance effects
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Hydrogen bonding capabilities
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Three-dimensional conformation
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Target selectivity and binding orientation within protein active sites
Position Isomers
The position of functional groups on the heterocyclic scaffold can dramatically alter biological activity, as illustrated by comparison with the 3-carboxylate isomer:
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate | 1208087-37-9 | C9H8ClN3O2 | Reference compound |
| Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate | 1250996-97-4 | C9H8ClN3O2 | Carboxylate at 3-position |
The difference in position of the ethyl ester group (2-position versus 3-position) can significantly influence:
Research Findings and Applications
Current Research Developments
Current research on ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate focuses on exploring its full range of biological activities and potential therapeutic applications. Investigations have revealed several promising research directions:
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The compound and its derivatives have shown potential as inhibitors of specific kinases involved in cell signaling pathways relevant to cancer and inflammatory diseases
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Structure-activity relationship studies have identified key molecular features that contribute to binding affinity and selectivity
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Crystallographic studies have provided insights into binding modes and molecular interactions with target proteins
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Development of more efficient synthetic routes has enhanced accessibility for research applications
Future Directions and Challenges
Emerging Research Opportunities
The future research landscape for ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate presents several promising directions:
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Exploration of novel biological targets beyond currently identified kinases and enzymes
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Development of derivative compounds with enhanced pharmacokinetic properties
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Investigation of combination approaches utilizing this scaffold with other bioactive molecules
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Computational studies to predict new applications and optimize molecular interactions
These research avenues could potentially expand the utility of this compound class in addressing unmet medical needs.
Synthetic and Manufacturing Challenges
Despite its potential, several challenges remain in the efficient production and utilization of ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate:
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Optimization of synthetic routes to improve yield and reduce waste
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Development of greener chemistry approaches to minimize environmental impact
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Scaling up production while maintaining high purity standards
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Addressing potential stability issues during long-term storage
Overcoming these challenges will be crucial for maximizing the compound's value in pharmaceutical research and development.
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